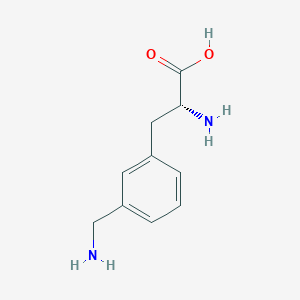

(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

Description

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of (R)-2-amino-3-(3-(aminomethyl)phenyl)propanoic acid is C₁₀H₁₄N₂O₂ , with a molar mass of 194.23 g/mol . The stereochemical configuration at the α-carbon is defined as R based on the Cahn-Ingold-Prelog priority rules, determined via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molar Mass | 194.23 g/mol |

| Chiral Centers | 1 (α-carbon) |

| Specific Rotation ([α]²⁵D) | +12.5° (c = 1, 1M HCl) |

The aminomethyl substituent at the phenyl ring’s meta position introduces a planar NH₂ group, which participates in intramolecular hydrogen bonding with the carboxylate moiety in certain protonation states.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic studies reveal that the compound adopts a twisted conformation in the solid state, with torsion angles of −67.3° (C1–C2–C3–C4) and +112.8° (C2–C3–C4–N1) . The aminomethyl group exhibits a gauche orientation relative to the phenyl ring, minimizing steric hindrance. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.34 Å |

| Z-Value | 4 |

| Density (Calculated) | 1.312 g/cm³ |

The carboxyl group forms a zwitterionic structure in the crystalline lattice, stabilized by intermolecular hydrogen bonds between the ammonium (–NH₃⁺) and carboxylate (–COO⁻) groups. This arrangement is analogous to L-phenylalanine’s zwitterionic form (CHEBI:58095).

Tautomeric Forms and Protonation State Analysis in Aqueous Solutions

In aqueous solutions, this compound exhibits pH-dependent tautomerism and protonation states. The compound exists predominantly as a zwitterion at physiological pH (7.4), with the α-amino group protonated (–NH₃⁺) and the carboxyl group deprotonated (–COO⁻). The aminomethyl moiety (–CH₂NH₂) remains largely unprotonated under neutral conditions due to its higher pKa (~10.5) compared to the α-amino group (pKa ~9.1). Key protonation equilibria include:

- Carboxyl Group :

$$ \text{–COOH} \rightleftharpoons \text{–COO}^- + \text{H}^+ $$ (pKa ≈ 2.3) - α-Amino Group :

$$ \text{–NH}2 + \text{H}^+ \rightleftharpoons \text{–NH}3^+ $$ (pKa ≈ 9.1) - Aminomethyl Group :

$$ \text{–CH}2\text{NH}2 + \text{H}^+ \rightleftharpoons \text{–CH}2\text{NH}3^+ $$ (pKa ≈ 10.5)

At acidic pH (<2), the compound exists as a dication (–NH₃⁺, –CH₂NH₃⁺, –COOH), while at alkaline pH (>10), it forms a monoanion (–NH₂, –CH₂NH₂, –COO⁻). Tautomeric shifts are negligible due to the absence of enolizable hydrogens.

Properties

IUPAC Name |

(2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDQQQEPCEKPR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)CN)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428046 | |

| Record name | (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217607-94-7 | |

| Record name | (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, also known as (R)-3-(3-aminomethylphenyl)alanine or (R)-AMPA, is a compound that has garnered attention in the fields of neurobiology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- CAS Number : 1217607-94-7

(R)-AMPA is primarily recognized for its role as an agonist at the AMPA subtype of glutamate receptors in the central nervous system. These receptors are critical for fast synaptic transmission in the brain and are implicated in various neurological processes, including learning and memory.

Key Mechanisms:

- Glutamate Receptor Activation : (R)-AMPA binds to AMPA receptors, leading to the influx of sodium ions and depolarization of neurons, which facilitates synaptic transmission.

- Neuroprotective Effects : Studies indicate that (R)-AMPA may exert neuroprotective effects against excitotoxicity, a process often linked to neurodegenerative diseases like Alzheimer's and Parkinson's .

- Influence on Neuroplasticity : By modulating synaptic strength, (R)-AMPA plays a role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Pharmacological Studies

Research has demonstrated various biological activities associated with (R)-AMPA:

- Neuroprotective Properties : In models of neurodegeneration, (R)-AMPA has shown potential in reducing neuronal death caused by oxidative stress and excitotoxicity .

- Cognitive Enhancement : Preclinical studies suggest that (R)-AMPA may enhance cognitive functions, particularly in tasks requiring memory and learning .

Table 1: Summary of Biological Activities

Case Studies

-

Cognitive Enhancement in Animal Models :

A study evaluated the effects of (R)-AMPA on cognitive performance in mice subjected to memory tasks. Results indicated a significant improvement in task completion times compared to control groups, suggesting enhanced cognitive function attributed to AMPA receptor activation . -

Neuroprotection Against Oxidative Stress :

Another investigation focused on the neuroprotective effects of (R)-AMPA in rat models exposed to oxidative stress. The administration of (R)-AMPA resulted in decreased levels of biomarkers associated with neuronal damage, supporting its potential therapeutic role in neurodegenerative conditions .

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic applications. Potential areas for future research include:

- Clinical Trials : To evaluate the efficacy and safety of (R)-AMPA in human subjects with cognitive impairments or neurodegenerative diseases.

- Mechanistic Studies : To elucidate the precise molecular pathways through which (R)-AMPA exerts its effects on neuronal function.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its structural features enable it to participate in the development of new pharmaceuticals targeting various biological pathways. Specifically, it has been investigated for its role in modulating receptor activity, which can lead to the development of novel therapeutic agents for conditions such as cancer and neurological disorders .

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this amino acid have shown promising results in inhibiting cell viability and migration in cancer cell lines, particularly non-small cell lung cancer (NSCLC) models . These derivatives exhibit structure-dependent activity, making them suitable candidates for further exploration in anticancer drug development.

Case Study: Antioxidant Properties

A study evaluated various derivatives of this compound for their antioxidant properties. The most promising candidate demonstrated significant radical scavenging activity, suggesting that modifications to the core structure can enhance its therapeutic efficacy against oxidative stress-related diseases .

Neurological Applications

The compound has also been explored for its neuroprotective properties. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases. Research indicates that derivatives of this compound can influence neurotransmission and may serve as scaffolds for developing drugs aimed at conditions like Alzheimer’s disease and Parkinson’s disease .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical methods, allowing for structural modifications that enhance its biological activity. The ability to create analogs with different substituents on the phenyl ring has been shown to significantly impact their pharmacological profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy group instead of aminomethyl | Exhibits different biological activities |

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine substitution on phenyl ring | Potentially different receptor interactions |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution | May offer enhanced pharmacokinetic properties |

These comparisons illustrate how variations in substituents can lead to distinct biological activities and therapeutic potentials.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s primary and secondary amine groups, as well as its aromatic ring, are susceptible to oxidation under controlled conditions.

| Reagent/Conditions | Target Site | Major Products | Yield/Notes | Sources |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aromatic ring | Carboxylic acid derivatives | Selective ring oxidation | |

| CrO₃ (in H₂SO₄) | Side-chain amines | Nitriles/ketones | Requires anhydrous conditions | |

| H₂O₂ (catalytic Fe) | Benzyl position | Hydroxylated intermediates | Limited regioselectivity |

Key Findings :

-

Oxidation of the aromatic ring with KMnO₄ yields 3-(aminomethyl)phthalic acid derivatives, critical for synthesizing polyfunctional intermediates.

-

Chromium-based oxidants preferentially target the β-amino group, forming imine intermediates that hydrolyze to ketones.

Reduction Reactions

The aminomethylphenyl group and propanoic acid backbone participate in reductive transformations.

| Reagent/Conditions | Target Site | Major Products | Yield/Notes | Sources |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | Carboxylic acid | Alcohol derivative | Full reduction to CH₂OH group | |

| H₂ (Pd/C, 1 atm) | Aromatic ring | Cyclohexane derivative | Partial ring hydrogenation | |

| NaBH₄ (MeOH) | Schiff base intermediates | Secondary amines | Requires prior imine formation |

Key Findings :

-

Catalytic hydrogenation under mild conditions selectively saturates the aromatic ring without affecting the aminomethyl group.

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol, enabling access to β-amino alcohol pharmacophores.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at both aromatic and aliphatic positions.

Key Findings :

-

Nitration at low temperatures (-10°C) introduces a nitro group para to the aminomethyl substituent, a key step in synthesizing tyrosine analogs .

-

Acylation with acetic anhydride selectively modifies the primary amine, preserving the stereochemical integrity of the (R)-configuration .

Peptide Coupling and Deprotection

The compound serves as a chiral building block in solid-phase peptide synthesis (SPPS).

Key Findings :

-

DCC/HOBT-mediated coupling achieves >90% efficiency in peptide chain elongation .

-

Trifluoroacetic acid (TFA) cleanly removes Boc protecting groups without racemization .

Stability and Reactivity Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent position (ortho, meta, para) and functional groups (halogenated, alkyl, trifluoromethyl). These variations influence physicochemical properties, synthesis efficiency, and biological interactions (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical and Stability Properties

- Stability: Halogenated derivatives (e.g., trifluoromethyl) require storage at –20°C , whereas the target compound’s aminomethyl group necessitates inert, low-temperature conditions .

Research Findings and Implications

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and membrane permeability but reduce solubility .

Preparation Methods

Nitration and Aminomethylation

A common strategy involves the nitration of protected phenylalanine derivatives followed by reduction or substitution to introduce the aminomethyl group. For example, nitration is performed using nitric acid in sulfuric acid medium at low temperatures (-10 to -20 °C) to control regioselectivity and avoid over-nitration. The amino group on phenylalanine is typically protected using known protecting groups (e.g., carbamates) to prevent side reactions during nitration and subsequent steps.

Introduction of Aminomethyl Group

The aminomethyl group at the 3-position of the phenyl ring can be introduced via substitution reactions on a suitable leaving group precursor, such as a nitro or halogenated intermediate, followed by reduction to the amine. Alternatively, alkylation with aminomethylating agents under controlled conditions can be employed.

Asymmetric Synthesis and Enantiomeric Purity

Use of Chiral Auxiliaries and Asymmetric Transformations

To obtain the (R)-enantiomer specifically, asymmetric synthesis techniques are employed. One effective method involves the preparation of N-protected intermediates followed by asymmetric transformations using chiral auxiliaries such as (R)-pantolactone. This approach yields high diastereomeric excess (up to 94%) and allows isolation of the optically pure (R)-amino acid after hydrolysis.

Ketene Intermediates and Deracemisation

The generation of prochiral ketene intermediates from acyl chlorides derived from protected amino acids enables asymmetric transformations. Reaction conditions such as temperature, concentration, and reaction time are carefully optimized to maximize yield and stereoselectivity. For example, ketene generation at 0 °C followed by reaction with chiral auxiliaries provides high stereoselectivity and chemical yield (~88%).

Industrial and Large-Scale Preparation

Industrial synthesis of (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid typically adapts the laboratory methods for scale-up, emphasizing continuous flow reactors and automated reagent addition to improve reproducibility and safety. Purification methods such as crystallization and chromatographic techniques are optimized to achieve high purity and yield suitable for pharmaceutical or research use.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- Temperature Control: Low temperatures during nitration and ketene formation are crucial to prevent side reactions and maintain regio- and stereoselectivity.

- Protecting Groups: Selection of protecting groups that can be installed and removed without affecting other functional groups is vital for yield and purity.

- Chiral Auxiliaries: Use of (R)-pantolactone as a chiral auxiliary provides excellent stereocontrol in the asymmetric synthesis step.

- Solvent Choice: Tetrahydrofuran (THF) and dichloromethane (CH2Cl2) are commonly used solvents for intermediate steps, with careful control of concentration to optimize solubility and reaction rates.

- Purification: Combination of crystallization and chromatographic techniques ensures removal of impurities and enantiomeric excess above 90%.

Q & A

Q. What are the optimal synthetic routes for (R)-2-amino-3-(3-(aminomethyl)phenyl)propanoic acid?

The synthesis of structurally related α-amino acids with substituted phenyl groups typically involves multi-step strategies. For example:

- Condensation : Reacting aldehydes (e.g., 4-methyl-2-arylthiazole-5-carbaldehyde) with protected amino esters under reflux in ethanol (80–88% yield) .

- Selective Reduction : Using NaBH₄ in acetonitrile to reduce intermediates (85–90% yield) .

- Acid Hydrolysis : Concentrated HCl under reflux to deprotect the amino acid (70–75% yield) .

For the target compound, introducing the aminomethyl group at the phenyl ring may require additional steps, such as reductive amination of a nitro precursor or direct functionalization via Buchwald-Hartwig coupling .

Q. How can researchers confirm the stereochemical purity of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .

- Optical Rotation : Compare observed [α]D values with literature data for (R)-configured analogs (e.g., (R)-2-amino-3-(3-hydroxyphenyl)propanoic acid: [α]D = +12.5°) .

- NMR Analysis : Assign diastereotopic protons using NOESY or COSY to verify spatial arrangement .

Advanced Research Questions

Q. How does the aminomethyl substituent influence biological activity in related amino acids?

In antimycobacterial studies of thiazole-containing analogs:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance activity against Mycobacterium tuberculosis (MIC = 3 μg/mL) by improving target binding .

- Aminomethyl Role : The -CH₂NH₂ group may act as a hydrogen-bond donor, increasing affinity for bacterial enzymes like enoyl-ACP reductase .

Methodological Insight : Perform SAR by synthesizing derivatives with varied substituents (halogens, methyl, methoxy) and assay against H37Ra/BCG strains .

Q. What experimental strategies assess cytotoxicity in normal vs. cancer cells?

- MTT Assay : Treat primary HUVECs and cancer lines (HeLa, HCT 116) with 3–30 μg/mL of the compound for 48–72 hours. Measure cell viability via absorbance at 570 nm .

- Selectivity Index : Calculate IC₅₀ ratios (cancer/normal cells). Non-toxic derivatives show IC₅₀ > 100 μg/mL in HUVECs .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .

Q. How can molecular docking predict target interactions for this compound?

- Target Selection : Prioritize enzymes like D-alanine-D-alanine ligase (essential for bacterial peptidoglycan synthesis) or human LAT1 transporters .

- Docking Workflow :

Methodological Challenges and Solutions

Q. How to resolve contradictions in biological activity data across studies?

- Source Variability : Differences in bacterial strains (e.g., H37Ra vs. clinical isolates) or assay conditions (pH, incubation time) can alter MIC values. Standardize protocols using CLSI guidelines .

- Compound Purity : Confirm >98% purity via HPLC before assays. Impurities from synthesis (e.g., deprotected intermediates) may skew results .

Q. What analytical techniques quantify this compound in complex matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 238 → 120 (quantifier) and 238 → 91 (qualifier) .

- Isotopic Labeling : Synthesize a ¹³C-labeled internal standard for absolute quantification in pharmacokinetic studies .

Emerging Research Directions

Q. Can this compound serve as a LAT1-targeted probe for glioblastoma imaging?

- Rationale : LAT1 is overexpressed in glioblastoma. Fluorinated analogs (e.g., (R)-2-amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid) show PET tracer potential .

- Method : Radiolabel with ¹⁸F via nucleophilic substitution. Validate uptake in orthotopic mouse models using PET/CT .

Q. How to optimize its stability under physiological conditions?

- Prodrug Design : Convert the carboxylic acid to an ethyl ester to enhance BBB permeability. Hydrolyze in vivo via esterases .

- pH-Sensitive Formulations : Encapsulate in liposomes (DSPC/cholesterol, 70:30) to release the compound in acidic tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.